molecular formula C29H35NO9 B12292436 6-o-Desmethyl donepezil beta-D-glucuronide

6-o-Desmethyl donepezil beta-D-glucuronide

货号: B12292436
分子量: 541.6 g/mol
InChI 键: GUJDLRRGLWFUSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

6-O-脱甲基多奈哌齐β-D-葡萄糖醛酸苷的合成通常涉及6-O-脱甲基多奈哌齐的葡萄糖醛酸化。 反应条件通常包括使用葡萄糖醛酸化试剂,如尿苷二磷酸葡萄糖醛酸 (UDPGA) 和葡萄糖醛酸转移酶 . 反应在受控pH和温度的水性缓冲溶液中进行,以确保最佳酶活性。

工业生产方法

大规模生产可能涉及类似的葡萄糖醛酸化工艺,优化反应条件以最大限度地提高产率和纯度 .

化学反应分析

反应类型

6-O-脱甲基多奈哌齐β-D-葡萄糖醛酸苷可以发生各种化学反应,包括:

常用试剂和条件

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生化合物的还原形式 .

4. 科研应用

6-O-脱甲基多奈哌齐β-D-葡萄糖醛酸苷有几种科研应用,包括:

相似化合物的比较

类似化合物

独特性

6-O-脱甲基多奈哌齐β-D-葡萄糖醛酸苷的独特性在于其特殊的葡萄糖醛酸化,这可能会影响其药代动力学特性和代谢稳定性。 这种独特性使其对研究多奈哌齐衍生物的代谢和作用具有价值 .

生物活性

6-O-Desmethyl donepezil beta-D-glucuronide is a significant metabolite of donepezil, a widely used acetylcholinesterase inhibitor in the treatment of Alzheimer's disease (AD). This compound is formed through the glucuronidation process, which enhances its solubility and facilitates renal excretion. Understanding the biological activity of this metabolite is crucial for optimizing therapeutic strategies and managing drug interactions in patients with AD.

This compound has the molecular formula C29H35NO9C_{29}H_{35}NO_9 and a molecular weight of approximately 541.59 g/mol. It is characterized as an epimeric compound, indicating the presence of stereoisomers differing at one or more stereogenic centers. The compound's formation primarily occurs in the liver via the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to the hydroxyl group at the 6-position of desmethyl donepezil.

Biological Activity

The biological activity of this compound primarily revolves around its role in pharmacokinetics and potential interactions with drug metabolism:

  • Metabolic Pathway : After administration of donepezil, approximately 11% is metabolized to 6-O-desmethyl donepezil, with a smaller fraction forming the glucuronide conjugate . This metabolite may influence the pharmacokinetics of donepezil and other co-administered medications.
  • Pharmacokinetics : The glucuronidation process increases the hydrophilicity of the metabolite, enhancing its renal clearance. This transformation is essential for understanding how metabolic pathways affect therapeutic outcomes in AD treatment.
  • Drug Interactions : Research indicates that 6-O-desmethyl donepezil beta-D-glucuronide may interact with various transporters and enzymes involved in drug clearance, particularly affecting drugs that are substrates for CYP2D6 and CYP3A . Such interactions are crucial for predicting drug-drug interactions, especially in polypharmacy scenarios common among AD patients.

Case Studies

Several studies have explored the pharmacogenetic factors influencing the metabolism of donepezil and its metabolites:

  • Pharmacogenetic Variability : A study highlighted that genetic variations in CYP2D6 significantly affect plasma levels of donepezil and its metabolites. Poor metabolizers exhibited higher plasma levels, which correlated with increased side effects . This variability underscores the importance of personalized medicine in treating AD.
  • Animal Models : In pharmacokinetic studies involving beagle dogs, methods were developed for simultaneous detection of donepezil and its active metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach facilitated understanding potential drug-drug interactions and helped establish safety profiles for co-administration with other drugs .

Comparative Analysis

The following table summarizes key compounds related to this compound:

CompoundMolecular FormulaMolecular WeightMechanism of Action
6-O-Desmethyl Donepezil β-D-Glucuronide C29H35NO9541.59 g/molMetabolite of Donepezil
Donepezil C24H29NO3351.5 g/molAcetylcholinesterase inhibitor
6-O-Desmethyl Donepezil C23H27NO3351.5 g/molActive metabolite
Galantamine C17H21NO3288.36 g/molAcetylcholinesterase inhibitor
Rivastigmine C15H25N3O2250.38 g/molAcetylcholinesterase inhibitor

属性

分子式

C29H35NO9

分子量

541.6 g/mol

IUPAC 名称

6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H35NO9/c1-37-21-13-18-12-19(11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17)23(31)20(18)14-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36)

InChI 键

GUJDLRRGLWFUSI-UHFFFAOYSA-N

规范 SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。